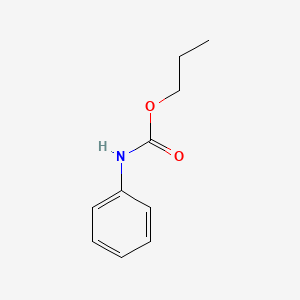

Propyl N-phenylcarbamate

Description

Overview of Carbamate (B1207046) Chemistry in Academic Contexts

Carbamates are a class of organic compounds derived from the unstable carbamic acid. scielo.br They are characterized by the presence of a carbamate functional group, which is an ester of carbamic acid. scielo.bracs.org This structure, an amide-ester hybrid, imparts good chemical and proteolytic stability, making carbamates valuable in various scientific fields. acs.org

In the realm of organic synthesis, carbamates are widely utilized as protecting groups for amines and amino acids. acs.org Their stability under various reaction conditions, coupled with the ability to be selectively removed, makes them indispensable in multi-step synthetic sequences. Furthermore, the carbamate moiety is a key structural element in many approved drugs and is increasingly incorporated into medicinal chemistry to facilitate specific drug-target interactions. acs.org The stability and cell membrane permeability of carbamates have been instrumental in enhancing the properties of various pharmacological compounds. scielo.brresearchgate.net Beyond medicinal chemistry, carbamates are significant in agricultural science as pesticides, fungicides, and herbicides. scielo.bracs.org

Significance of Propyl N-phenylcarbamate and Analogues in Chemical Science

Propyl N-phenylcarbamate and its analogues are of particular interest due to their diverse applications and the insights they provide into structure-activity relationships. For instance, Isopropyl N-phenylcarbamate (Propham) has been studied for its herbicidal properties. srce.hrnih.gov The seemingly minor difference in the alkyl chain—propyl versus isopropyl—can lead to notable differences in biological activity. For example, isopropyl N-phenylcarbamate is reported to be more effective than the n-propyl isomer in inhibiting the germination of oat seeds. ct.gov

Analogues of Propyl N-phenylcarbamate, such as those with substitutions on the phenyl ring, have also been extensively investigated. For example, n-propyl N-(3,4-dichlorophenyl)carbamate has been shown to induce precocious flowering in asparagus seedlings, a property valuable for agricultural breeding programs. researchgate.netashs.org The study of these analogues helps in understanding the influence of electronic and steric effects on the compound's reactivity and biological interactions.

Historical Development of N-phenylcarbamate Research

The study of carbamates dates back to the mid-19th century. The term "carbamate" was first documented around 1849 in relation to the formation of urethane (B1682113). The development of N-phenylcarbamates as a specific class gained momentum as their biological activities became apparent. Isopropyl N-(3-chlorophenyl) carbamate (Chlorpropham), introduced in 1951, became a widely used herbicide and sprout suppressant. researchgate.net This spurred further research into other N-phenylcarbamate derivatives, including Propyl N-phenylcarbamate, to explore their potential applications and to understand their mechanisms of action. researchgate.net Early research focused on their herbicidal effects, with studies examining the impact of different alkyl esters and phenyl ring substituents on their potency. ct.gov Over time, the scope of N-phenylcarbamate research has expanded to include their use as synthetic intermediates and their potential in medicinal chemistry. acs.org

Chemical Profile of Propyl N-phenylcarbamate

| Property | Value |

| IUPAC Name | propyl N-phenylcarbamate |

| Molecular Formula | C10H13NO2 |

| Molecular Weight | 179.22 g/mol |

| Canonical SMILES | CCCOC(=O)NC1=CC=CC=C1 |

| InChI Key | ZDQSCHGGLRUHAP-UHFFFAOYSA-N |

Structure

3D Structure

Properties

IUPAC Name |

propyl N-phenylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-2-8-13-10(12)11-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDZXCXBFZLLQFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC(=O)NC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70203884 | |

| Record name | Propyl N-phenylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70203884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5532-90-1 | |

| Record name | Propyl N-phenylcarbamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005532901 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propyl phenylcarbamate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28524 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propyl N-phenylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70203884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Spectroscopic and Structural Elucidation of Propyl N Phenylcarbamate and Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms, their connectivity, and spatial arrangement.

The ¹H NMR spectrum of propyl N-phenylcarbamate provides a clear fingerprint of its proton environments. In a typical spectrum recorded in deuterated chloroform (B151607) (CDCl₃), the aromatic protons of the phenyl group appear as a multiplet in the range of δ 7.26-6.97 ppm. rsc.org A broad singlet corresponding to the N-H proton is observed around δ 6.64 ppm. rsc.org The propyl group exhibits characteristic signals: a triplet for the O-CH₂ protons at approximately δ 4.05 ppm, a sextet for the central CH₂ group at about δ 1.62 ppm, and a triplet for the terminal CH₃ group at δ 0.90 ppm. rsc.org The coupling constant (J) for the aliphatic protons is typically around 7.5 Hz, indicative of free rotation around the C-C bonds. rsc.org

For analogues of propyl N-phenylcarbamate, the chemical shifts of the aromatic protons are influenced by the nature and position of substituents on the phenyl ring. For instance, electron-donating groups like a methyl group in 1-propyl (3-methylphenyl)carbamate cause a slight upfield shift of the aromatic signals, while electron-withdrawing groups like a nitro group in 1-propyl (4-nitrophenyl)carbamate lead to a significant downfield shift of the aromatic protons. rsc.org The presence of different alkyl groups in place of the propyl group also results in predictable changes in the aliphatic region of the spectrum. For example, in 1-butyl phenylcarbamate, the additional methylene (B1212753) group appears as a multiplet around δ 1.30 ppm. rsc.org

Interactive Table: ¹H NMR Data for Propyl N-phenylcarbamate and Analogues in CDCl₃

| Compound | Aromatic Protons (ppm) | NH Proton (ppm) | O-CH₂ Protons (ppm) | Other Aliphatic Protons (ppm) |

| Propyl N-phenylcarbamate | 7.26 (m, 4H), 6.97 (m, 1H) | 6.64 (s, br, 1H) | 4.05 (t, J=7.5 Hz, 2H) | 1.62 (sex, J=7.5 Hz, 2H), 0.90 (t, J=7.5 Hz, 3H) |

| 1-Propyl (3-methylphenyl)carbamate | 7.23-7.08 (m, 3H), 6.99 (d, J=7.5 Hz, 1H) | 6.85 (s, br, 1H) | 4.10 (t, J=7.5 Hz, 2H) | 2.30 (s, 3H), 1.68 (sext, J=7.5 Hz, 2H), 0.96 (t, J=7.5 Hz, 3H) |

| 1-Propyl (4-bromophenyl)carbamate | 7.39 (d, J=7.5 Hz, 2H), 7.28 (d, J=7.5 Hz, 2H) | 6.76 (s, br, 1H) | 4.12 (t, J=7.5 Hz, 2H) | 1.69 (sext, J=7.5 Hz, 2H), 0.96 (t, J=7.5 Hz, 3H) |

| 1-Propyl (4-nitrophenyl)carbamate | 8.12 (d, J=7.5 Hz, 2H), 7.50 (d, J=7.5 Hz, 2H) | 7.07 (s, br, 1H) | 4.09 (t, J=7.5 Hz, 2H) | 1.64 (sext, J=7.5 Hz, 2H), 0.90 (t, J=7.5 Hz, 3H) |

| 1-Butyl phenylcarbamate | 7.26 (m, 4H), 6.97 (m, 1H) | 6.64 (s, br, 1H) | 4.09 (t, J=7.5 Hz, 2H) | 1.59 (m, 2H), 1.30 (m, 2H), 0.88 (t, J=7.5 Hz, 3H) |

Data sourced from The Royal Society of Chemistry. rsc.org

The ¹³C NMR spectrum of propyl N-phenylcarbamate in CDCl₃ shows a characteristic signal for the carbonyl carbon (C=O) of the carbamate (B1207046) group at approximately δ 153.74 ppm. rsc.org The aromatic carbons resonate in the region of δ 118.63 to 137.98 ppm. rsc.org The ipso-carbon (the carbon attached to the nitrogen) appears at δ 137.98 ppm, while the other aromatic carbons are found at δ 129.01, 123.30, and 118.63 ppm. rsc.org The carbons of the propyl group are observed at δ 66.83 (O-CH₂), 22.26 (CH₂), and 10.34 (CH₃) ppm. rsc.org

Substituents on the phenyl ring significantly affect the chemical shifts of the aromatic carbons. For example, the presence of a bromine atom in 1-propyl (4-bromophenyl)carbamate shifts the signal of the carbon to which it is attached (C-Br) to around δ 120.2 ppm, and the ipso-carbon to approximately δ 132.1 ppm. rsc.org In contrast, an electron-donating methoxy (B1213986) group in 1-propyl (4-methoxyphenyl)carbamate shifts the carbon attached to the oxygen to a much lower field, around δ 155.7 ppm. rsc.org

Interactive Table: ¹³C NMR Data for Propyl N-phenylcarbamate and Analogues in CDCl₃

| Compound | C=O (ppm) | Aromatic Carbons (ppm) | Aliphatic Carbons (ppm) |

| Propyl N-phenylcarbamate | 153.74 | 137.98, 129.01, 123.30, 118.63 | 66.83, 22.26, 10.34 |

| 1-Propyl (3-methylphenyl)carbamate | 154.1 | 143.7, 139.6, 132.4, 130.9, 128.8 | 66.8, 22.3, 14.1, 10.3 |

| 1-Propyl (4-bromophenyl)carbamate | 153.6 | 132.1, 131.9, 128.4, 120.2 | 67.0, 22.2, 10.3 |

| 1-Propyl (4-nitrophenyl)carbamate | 153.0 | 144.1, 130.9, 125.2, 117.7 | 67.6, 22.1, 10.3 |

| 1-Butyl phenylcarbamate | 153.8 | 138.0, 129.0, 123.3, 118.7 | 65.1, 31.0, 19.1, 13.7 |

Data sourced from The Royal Society of Chemistry. rsc.org

NMR spectroscopy is also a powerful tool for studying the conformational dynamics of molecules, including the restricted rotation around the C-N bond in carbamates, which gives rise to syn and anti rotamers. nd.eduacs.org The interconversion between these rotamers can be slow on the NMR timescale, leading to the observation of separate signals for each conformer. acs.orgmdpi.com The position of the equilibrium between the syn and anti forms can be influenced by factors such as the steric bulk of the substituents and the presence of intramolecular hydrogen bonding. nd.edu

For N-phenylcarbamates, the anti rotamer is generally favored. nd.edu However, the introduction of specific structural features, such as a hydrogen bond acceptor on the N-aryl group, can stabilize the syn conformer. nd.edu Variable temperature NMR studies can be employed to determine the energy barrier for rotation around the C-N bond. acs.org For instance, as the temperature is lowered, the rate of interconversion decreases, and the separate signals for the rotamers may become well-resolved. nd.edu

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy provide complementary information about the vibrational modes of a molecule. americanpharmaceuticalreview.comspectroscopyonline.comksu.edu.sa In propyl N-phenylcarbamate, the IR spectrum shows a strong absorption band for the N-H stretching vibration around 3317 cm⁻¹. rsc.org The C=O stretching vibration of the carbamate group gives rise to a very strong band at approximately 1704 cm⁻¹. rsc.org Other characteristic bands include those for C-H stretching of the aromatic and aliphatic groups (around 3058 cm⁻¹ and 2974 cm⁻¹, respectively), C-N stretching, and various bending vibrations in the fingerprint region. rsc.org

Raman spectroscopy is particularly sensitive to vibrations of non-polar bonds and symmetric vibrations. spectroscopyonline.comksu.edu.sa Therefore, it provides valuable complementary data to IR spectroscopy. For carbamates, the C=O stretching vibration is also observed in the Raman spectrum, though its intensity may differ from that in the IR spectrum. americanpharmaceuticalreview.com The symmetric breathing mode of the phenyl ring is often a strong band in the Raman spectrum.

Interactive Table: Key IR Absorption Bands for Propyl N-phenylcarbamate

| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3317 | Strong |

| Aromatic C-H Stretch | 3058 | Medium |

| Aliphatic C-H Stretch | 2974 | Strong |

| C=O Stretch | 1704 | Very Strong |

| C=C Stretch (Aromatic) | 1597 | Strong |

| N-H Bend / C-N Stretch | 1544 | Strong |

| C-O Stretch | 1238 | Very Strong |

Data sourced from The Royal Society of Chemistry. rsc.org

Mass Spectrometry (MS) Characterization

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and fragmentation pattern of a compound. For propyl N-phenylcarbamate, the electron ionization (EI) mass spectrum shows a molecular ion peak [M]⁺ at an m/z value corresponding to its molecular weight (179.22 g/mol ). rsc.org The fragmentation pattern provides valuable structural information. Common fragmentation pathways for N-phenylcarbamates involve cleavage of the ester bond and rearrangement reactions. A significant fragment often observed is the anilinium-like ion [C₆H₅NH₂]⁺. researchgate.netacs.org

For substituted analogues, the fragmentation pattern will be influenced by the nature of the substituent. For example, in 1-propyl (4-bromophenyl)carbamate, the presence of bromine isotopes (⁷⁹Br and ⁸¹Br) will result in a characteristic isotopic pattern for the molecular ion and bromine-containing fragments. rsc.org

Interactive Table: Mass Spectrometry Data for Propyl N-phenylcarbamate and Analogues

| Compound | Calculated m/z | Found m/z |

| Propyl N-phenylcarbamate | 179.22 | 179 |

| 1-Propyl (3-methylphenyl)carbamate | 193.25 | 193 |

| 1-Propyl (4-bromophenyl)carbamate | 258.12 | 257 |

| 1-Propyl (4-nitrophenyl)carbamate | 224.22 | 224 |

| 1-Butyl phenylcarbamate | 193.25 | 193 |

Data sourced from The Royal Society of Chemistry. rsc.org

X-ray Crystallography and Crystal Structure Analysis

In the crystal structure of isopropyl N-phenylcarbamate, the molecule is stabilized by intermolecular N-H···O hydrogen bonds, forming chains or dimeric structures. ias.ac.in The carbamate group is generally planar, but the phenyl ring is often twisted out of this plane. ias.ac.iniucr.org The angle between the phenyl ring and the carbamate group is a key conformational parameter. ias.ac.in In the case of a ruthenium complex of isopropyl N-phenylcarbamate, the –NH–C(=O)–O–C– fragment is twisted out of the plane of the phenyl ring. iucr.org The packing of the molecules in the crystal lattice is governed by a combination of hydrogen bonding, van der Waals forces, and, in some cases, π-π stacking interactions. dcu.ie

Determination of Molecular Conformation in Solid State

In a crystallographic study of phenyl N-phenylcarbamate , a key structural feature is the orientation of the two phenyl rings. researchgate.netnih.govresearchgate.net The rings are not coplanar; instead, they are oriented at a dihedral angle of 42.52 (12)°. researchgate.netresearchgate.net This twisted conformation is a common feature among N-phenylcarbamate derivatives. nih.gov For instance, in phenyl N-(3,5-dimethylphenyl)carbamate , the two aromatic rings are inclined to one another by 84.53 (13)° and 85.48 (12)° in the two independent molecules found in its asymmetric unit. nih.govnih.gov

Similarly, the study of isopropyl N-phenylcarbamate , an isomer of propyl N-phenylcarbamate, reveals that the angle between the phenyl ring and the carbamate group is 31.4°. ias.ac.in The carbamate group itself in these types of molecules tends to be nearly planar. nih.gov These findings strongly suggest that propyl N-phenylcarbamate also adopts a non-planar conformation in the solid state, characterized by a significant dihedral angle between the plane of the phenyl ring and the plane of the carbamate functional group.

| Compound | Dihedral/Torsion Angle | Value (°) | Reference |

| Phenyl N-phenylcarbamate | Dihedral angle between aromatic rings | 42.52 (12) | researchgate.netresearchgate.net |

| Isopropyl N-phenylcarbamate | Angle between phenyl ring and carbamate group | 31.4 | ias.ac.in |

| Phenyl N-(3,5-dimethylphenyl)carbamate (Molecule A) | Dihedral angle between aromatic rings | 84.53 (13) | nih.govnih.gov |

| Phenyl N-(3,5-dimethylphenyl)carbamate (Molecule B) | Dihedral angle between aromatic rings | 85.48 (12) | nih.govnih.gov |

| Phenyl N-(3,5-dinitrophenyl)carbamate | Dihedral angle between aromatic rings | 76.19 (8) | nih.gov |

Analysis of Intermolecular Interactions (e.g., N-H···O Hydrogen Bonds, C-H···π Interactions)

The supramolecular architecture of N-phenylcarbamates in the solid state is predominantly governed by a combination of hydrogen bonds and other non-covalent interactions. The carbamate group, possessing both a hydrogen bond donor (N-H) and acceptor (C=O), plays a crucial role in forming stable structures. nih.gov

N-H···O Hydrogen Bonds: The most significant intermolecular interaction observed in the crystal structures of phenylcarbamate analogues is the hydrogen bond between the amide proton (N-H) and the carbonyl oxygen (C=O). In phenyl N-phenylcarbamate , these N—H⋯O hydrogen bonds link molecules together, forming infinite one-dimensional polymeric chains that extend along the crystallographic a-axis. researchgate.netnih.govresearchgate.net A similar chain formation driven by N—H⋯O bonds is observed in phenyl N-(3,5-dinitrophenyl)carbamate . nih.gov In the crystal structure of isopropyl N-phenylcarbamate , the molecules are stabilized by N-H···O hydrogen bonds with a measured distance of 2.873 Å. ias.ac.in

| Compound | Interaction Type | Description | Distance (Å) | Reference |

| Isopropyl N-phenylcarbamate | N-H···O Hydrogen Bond | Stabilizes the crystal lattice | 2.873 | ias.ac.in |

| Phenyl N-phenylcarbamate | N-H···O Hydrogen Bond | Forms infinite 1D polymeric chains | - | researchgate.netnih.govresearchgate.net |

| Phenyl N-phenylcarbamate | C-H···π Interaction | Stabilizes crystal packing | - | researchgate.netnih.govresearchgate.net |

| Phenyl N-(3,5-dimethylphenyl)carbamate | N-H···O Hydrogen Bond | Links molecules into -A-B-A-B- chains | - | nih.govnih.gov |

| Phenyl N-(3,5-dimethylphenyl)carbamate | C-H···π Interaction | Links chains into columns | - | nih.govnih.gov |

Coordination Chemistry and Adduct Formation (e.g., with Metal Halides)

While the coordination chemistry of propyl N-phenylcarbamate itself is not extensively documented, research on its thio-analogue, O-propyl-N-phenylthiocarbamate , provides significant insight into its potential as a ligand for metal halides. The replacement of the carbonyl oxygen with a softer sulfur atom in the thiocarbamate makes it an effective ligand for soft metal centers like Mercury(II). mdpi.com

A study on the reaction of O-propyl-N-phenylthiocarbamate (L) with mercury(II) iodide (HgI₂) in toluene (B28343) resulted in the formation of a one-dimensional (1D) coordination polymer with the formula [{IHg(μ-I)}{κ¹-PrOC(=S)N(H)Ph}]n. mdpi.comresearchgate.net The formation of this iodide-bridged polymer was confirmed by single-crystal X-ray diffraction. mdpi.com In this adduct, the thiocarbamate ligand coordinates to the mercury center through the sulfur atom of the C=S group. mdpi.com

Spectroscopic analysis supports this coordination. In the IR spectrum of the resulting complex, the ν(C=S) stretching frequency is observed at 1230 cm⁻¹, while the bonded ν(N-H) stretch is found at 3281 cm⁻¹. mdpi.com The study also incidentally produced an adduct of the thiocarbamate with anilinium chloride, [L(PhNH₃)(Cl)], where the thiocarbamate's N-H group forms a hydrogen bond with the chloride ion. mdpi.com This demonstrates the versatility of the carbamate-like scaffold in forming adducts through various interaction modes.

| Ligand | Metal Halide | Adduct Formula | Key Structural Features | Reference |

| O-Propyl-N-phenylthiocarbamate | Mercury(II) Iodide (HgI₂) | [{IHg(μ-I)}{κ¹-PrOC(=S)N(H)Ph}]n | 1D coordination polymer; Ligand coordinates via the thione sulfur atom. | mdpi.comresearchgate.net |

| O-Propyl-N-phenylthiocarbamate | Anilinium Chloride | [PrOC(=S)N(H)Ph · PhNH₃Cl] | Supramolecular ribbon formed via N-H···Cl hydrogen bonds. | mdpi.com |

Computational Chemistry and Molecular Modeling of Propyl N Phenylcarbamate Systems

Electronic Structure Calculations (e.g., Density Functional Theory)

Electronic structure calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) have become particularly popular for their balance of accuracy and computational cost in studying the electronic structure of molecular systems. scispace.com DFT is, in principle, an exact theory of electronic structure based on the electron density distribution n(r), rather than the more complex many-electron wave function. scispace.com Hybrid DFT methods, which incorporate a fraction of exact exchange from Hartree-Fock theory, are often employed to improve accuracy for various molecular properties. aps.org

A computational study on a related compound, 3-morpholinopropyl phenyl carbamate (B1207046), utilized the M062X DFT method to investigate its antioxidant activity, demonstrating the utility of these calculations in understanding reaction mechanisms at a quantum level. researchgate.net Such calculations can elucidate the distribution of electrons within the Propyl N-phenylcarbamate molecule, which is critical for predicting its reactivity and interaction with other molecules.

Charge density distribution analysis reveals the localization of electrons within a molecule, highlighting electrophilic and nucleophilic sites. This is crucial for understanding intermolecular interactions, such as hydrogen bonding and van der Waals forces. For the related molecule isopropyl-N-phenylcarbamate, charge density calculations have been performed to understand its activity as a plant hormone. ias.ac.inias.ac.in

Table 1: Selected Calculated Net Fractional Charges on Isopropyl-N-phenylcarbamate Atoms Note: This data is illustrative of charge distribution concepts in phenylcarbamates, based on findings for a closely related structure.

| Atom/Group | Calculated Net Charge (Conceptual) | Method Reference |

| Phenyl Ring Atom | Net Positive Charge | DelRe & Hückel |

| Methyl Group Carbons | Net Negative Charge | DelRe & Hückel |

This table is based on the descriptive findings in the referenced literature. ias.ac.inias.ac.in

Molecular orbital (MO) analysis, particularly of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is essential for understanding a molecule's electronic properties and reactivity. mdpi.com The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of molecular stability and reactivity. mdpi.com

In a study of organometallic Cp*RuII O-alkyl-N-phenylcarbamate complexes (where the alkyl group included n-Pr), DFT calculations were used to analyze the frontier molecular orbitals. researchgate.net The study found that the HOMO–LUMO gap in these complexes was smaller than in related cyclopentadienyl (B1206354) complexes, suggesting differences in stability and reactivity. researchgate.net For Propyl N-phenylcarbamate, a similar analysis would reveal its kinetic stability and the nature of its electronic transitions. The composition of the molecular orbitals, indicating which atomic orbitals contribute to them, can also be calculated to provide a more detailed picture of bonding within the molecule. sioc-journal.cn

Table 2: Conceptual Significance of Frontier Molecular Orbitals (FMOs)

| Molecular Orbital | Significance | Implication for Propyl N-phenylcarbamate |

| HOMO | Represents the ability to donate an electron. | Influences interactions with electrophiles and participation in oxidation reactions. |

| LUMO | Represents the ability to accept an electron. | Influences interactions with nucleophiles and participation in reduction reactions. |

| HOMO-LUMO Gap | Correlates with chemical reactivity and stability. | A larger gap implies higher stability and lower reactivity. |

Molecular Docking and Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction between a small molecule (ligand), such as Propyl N-phenylcarbamate, and a macromolecular target, typically a protein. nih.gov Docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex, while MD simulations provide insights into the dynamic behavior of the complex over time. tbzmed.ac.irconicet.gov.ar

These simulation techniques have been applied to a series of arylaminopropanone derivatives featuring an N-phenylcarbamate moiety to investigate their potential as inhibitors for acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in Alzheimer's disease. nih.govconicet.gov.ar Such studies help in understanding the molecular basis of the inhibitory activity and can guide the design of more potent inhibitors. nih.gov

Ligand-protein interaction studies elucidate the specific forces that stabilize the binding of a ligand to its protein target. nih.gov For N-phenylcarbamate derivatives, molecular docking studies have been instrumental in identifying key interactions within the active sites of cholinesterase enzymes. nih.govnih.gov

In a study of novel carbamate inhibitors, docking simulations revealed that hydrophobic interactions and hydrogen bonds were crucial for binding to AChE. nih.gov Specifically, interactions were noted with amino acid residues such as Gln119, Asp70, Pro285, Thr120, and Trp82. nih.gov Furthermore, π-stacking interactions between the phenyl ring of the carbamate and the Trp82 residue in the enzyme's active site were identified as a significant stabilizing factor. nih.gov Understanding these specific interactions is indispensable for the rational design of new therapeutic agents. nih.gov The combination of physical energy functions and advanced methods like graph neural networks is a modern approach to more accurately predict protein-ligand interactions. researchgate.net

Table 3: Key Interactions of N-phenylcarbamate Derivatives in the AChE Active Site

| Interaction Type | Interacting Residues (Example) | Role in Binding |

| Hydrophobic | Gln119, Pro285 | Stabilizes the ligand in the non-polar pocket of the active site. |

| Hydrogen Bonding | Thr120, Asp70 | Provides specificity and anchors the ligand in place. |

| π-Stacking | Trp82 | Orients the aromatic ring of the ligand for optimal binding. |

This table is based on findings for N-phenylcarbamate derivatives from reference nih.gov.

A molecule's function is intrinsically linked to its dynamics and the different shapes, or conformations, it can adopt. diva-portal.org Conformational sampling techniques, often as part of molecular dynamics simulations, are used to explore the range of possible conformations of a molecule or a ligand-protein complex. rsc.org The results of this sampling can be used to construct a free energy landscape, which is a map that relates protein structure and function through motion. diva-portal.orgnih.gov

This landscape reveals the relative stability of different conformational states, the energy barriers between them, and the most probable transition pathways. rsc.org For a system like Propyl N-phenylcarbamate bound to a protein, MD simulations would sample numerous conformations of the complex. nih.govconicet.gov.ar This allows for an assessment of the stability of the binding pose predicted by docking and an understanding of how flexibility in both the ligand and the protein affects the interaction. nih.gov While resolving the complete energy landscape can be challenging, it provides a transformative tool for understanding the biophysics of molecular recognition. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. epa.govmdpi.com QSAR models use calculated molecular descriptors—numerical values that encode structural, physicochemical, or electronic features of a molecule—to predict the activity of untested compounds. nih.govnih.gov

QSAR studies have been successfully performed on various classes of carbamates to predict their activity as insecticides and anticonvulsants. nih.govnih.gov For a series of carbamate-appended N-alkylsulphonamides, QSAR models found that inhibitory activity correlated significantly with physicochemical parameters like molar refractivity (MR), molecular weight (MW), and various topological indices such as the Balaban centric index (BAC) and connectivity indices (e.g., 0χ, 1χ). researchgate.net These models can guide the synthesis of new Propyl N-phenylcarbamate derivatives by predicting which structural modifications are likely to enhance a desired biological activity. researchgate.net The development of reliable QSAR models involves careful selection of descriptors and rigorous statistical validation to ensure their predictive accuracy. nih.gov

Table 4: Examples of Molecular Descriptors Used in Carbamate QSAR Studies

| Descriptor Type | Example Descriptors | Information Encoded | Reference |

| Physicochemical | Molar Refractivity (MR), Molecular Weight (MW) | Steric properties, size, and polarizability of the molecule. | researchgate.net |

| Topological | Balaban Centric Index (BAC), Weiner Index (W) | Information about atomic connectivity and molecular branching. | researchgate.net |

| Connectivity Indices | 0χ, 1χ, 3χ, 4χ | Detailed information about the topology of the molecular graph. | researchgate.net |

| Quantum Mechanical | HOMO/LUMO energies, Dipole Moment | Electronic properties and charge distribution. | nih.gov |

Prediction of Biological Activity Profiles

Computational methods are increasingly utilized to predict the biological activities of chemical compounds, saving time and resources in drug discovery and development. nih.gov For carbamates, including propyl N-phenylcarbamate, quantitative structure-activity relationship (QSAR) studies are a prominent computational tool. iau.ir QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity. iau.ir

These models have been applied to various carbamate derivatives to predict their efficacy as insecticides and their potential for other applications. iau.ir For instance, some carbamates are known to inhibit acetylcholinesterase, an enzyme critical for nervous system function, which is the basis for their use as insecticides and in the treatment of neurological disorders. ontosight.ai Computational studies can help in designing novel carbamate structures with enhanced inhibitory activity against specific enzymes. The use of machine learning models trained on existing data of aromatase inhibitors has shown promise in predicting the biological activity of new molecules, a technique that could be applied to propyl N-phenylcarbamate and its analogs. nih.gov

Furthermore, computational approaches can predict various pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME) and physicochemical properties of compounds like propyl N-phenylcarbamate. nih.gov These predictions are crucial in the early stages of drug development to assess the potential of a molecule to become a viable drug.

Correlation with Molecular Descriptors

The predictive power of QSAR and other computational models relies on the use of molecular descriptors. These are numerical values that encode different aspects of a molecule's structure and properties. researchgate.net A wide array of descriptors, including topological, spatial, thermodynamic, and electronic indices, can be calculated for a given molecule. iau.ir

The process of building a robust predictive model involves selecting the most relevant molecular descriptors that correlate with the biological activity of interest. gcms.cz Statistical methods like genetic algorithms and multiple linear regression are often employed to identify the optimal set of descriptors. iau.irresearchgate.net For example, in studies of carbamate derivatives, descriptors related to the molecule's shape, size, and electronic properties have been found to be important for predicting their insecticidal activity. iau.ir

The correlation between molecular descriptors and the activity of a compound is not always straightforward. Multicollinearity, where descriptors are highly correlated with each other, can complicate model development. gcms.cz Therefore, careful statistical analysis is necessary to select a set of independent descriptors that provide a clear and accurate correlation with the observed biological activity. gcms.czresearchgate.net

Table 1: Examples of Molecular Descriptor Categories Used in QSAR Studies

| Descriptor Category | Description |

| Topological | Based on the 2D representation of the molecule, describing atomic connectivity. |

| Geometrical | Related to the 3D structure of the molecule, such as size and shape. |

| Electronic | Describe the electronic properties, such as charge distribution and polarizability. |

| Physicochemical | Properties like lipophilicity (logP) and molar refractivity. |

Mechanistic Investigations via Computational Approaches

Computational chemistry offers powerful tools to investigate the detailed mechanisms of chemical reactions, providing insights that are often difficult to obtain through experimental methods alone.

Radical Scavenging Mechanisms (e.g., HAT, RAF, SET-PT, SPLET)

Recent computational studies have explored the antioxidant potential of carbamate compounds by investigating their ability to scavenge free radicals. researchgate.netresearchgate.net Several mechanisms are typically considered for radical scavenging by antioxidant molecules:

Hydrogen Atom Transfer (HAT): The antioxidant donates a hydrogen atom to the radical. nih.gov

Radical Adduct Formation (RAF): The radical adds to the antioxidant molecule to form a more stable radical adduct. nih.gov

Single Electron Transfer followed by Proton Transfer (SET-PT): The antioxidant first transfers an electron to the radical, followed by the transfer of a proton. researchgate.net

Sequential Proton Loss Electron Transfer (SPLET): The antioxidant first loses a proton, and then transfers an electron to the radical. researchgate.netresearchgate.net

For a related compound, 3-morpholinopropyl phenyl carbamate, computational studies using density functional theory (DFT) have shown that the dominant radical scavenging mechanism can depend on the environment. researchgate.netresearchgate.net In the gas phase and lipid media, the HAT mechanism was found to be the most probable pathway for scavenging the hydroxyl radical (HO•). researchgate.netresearchgate.net In contrast, in an aqueous solution, the SET mechanism becomes more favorable. researchgate.netresearchgate.net The RAF mechanism was generally found to have a minor contribution. researchgate.netresearchgate.net

Table 2: Investigated Radical Scavenging Mechanisms

| Mechanism | Description |

| HAT | Hydrogen Atom Transfer |

| RAF | Radical Adduct Formation |

| SET-PT | Single Electron Transfer followed by Proton Transfer |

| SPLET | Sequential Proton Loss Electron Transfer |

Reaction Pathway Elucidation and Transition State Analysis

Computational methods are invaluable for mapping out the entire energy landscape of a chemical reaction, including the identification of reactants, products, intermediates, and transition states. This allows for a detailed understanding of the reaction mechanism and the factors that control its rate and selectivity.

For example, the formation of urethanes, the core structure of carbamates, has been studied computationally. The catalyst-free reaction between an isocyanate and an alcohol is understood to proceed through a concerted mechanism involving a reactant complex and a transition state where the N=C=O group of the isocyanate bends. nih.gov

In more complex systems, such as palladium-catalyzed reactions for the formation of specific carbamates, computational studies can elucidate multi-step reaction pathways. mdpi.com These studies can identify key intermediates and transition states, and calculate the energy barriers for each step. This information is crucial for optimizing reaction conditions and designing more efficient catalysts. mdpi.com For instance, in the synthesis of (R)-methyl-(2-hydroxy-1-phenylethyl)carbamate, DFT calculations helped to identify two feasible reaction pathways and confirmed the role of the palladium catalyst. mdpi.com

Transition state analysis, a key component of these studies, provides information about the geometry and energy of the highest energy point along the reaction coordinate. This information is directly related to the activation energy of the reaction and is therefore essential for understanding reaction kinetics.

Biological Activities and Pharmacological Mechanisms of Propyl N Phenylcarbamate Derivatives

Cholinesterase Inhibition

Propyl N-phenylcarbamate and its derivatives are recognized for their ability to inhibit cholinesterases, enzymes that are critical for the regulation of the neurotransmitter acetylcholine (B1216132). solubilityofthings.comontosight.ai This inhibitory action is the foundation of their potential therapeutic applications, particularly in neurodegenerative diseases where cholinergic transmission is impaired. nih.govconicet.gov.ar The two primary enzymes targeted are acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.govscispace.com

Acetylcholinesterase (AChE) Inhibition

Derivatives of propyl N-phenylcarbamate have demonstrated notable inhibitory activity against acetylcholinesterase (AChE). nih.govconicet.gov.arresearchgate.net Carbamates, as a class of compounds, are known to act as pseudosubstrate inhibitors of AChE. mdpi.com Their mechanism involves a nucleophilic attack by the serine residue in the active site of the enzyme on the carbamate's carbonyl group. mdpi.com This forms a carbamoylated enzyme intermediate that is more stable and hydrolyzes more slowly than the acetylated enzyme formed with acetylcholine, leading to a temporary inactivation of AChE. mdpi.comresearchgate.net

In various studies, a range of N-phenylcarbamate derivatives have been synthesized and evaluated for their AChE inhibitory potential. For instance, a series of arylaminopropanone derivatives featuring an N-phenylcarbamate moiety were prepared and tested. nih.govconicet.gov.arresearchgate.net Among these, compounds with a piperidine (B6355638) ring showed the most potent AChE inhibition, with IC50 values in the micromolar range, comparable to the reference drug galantamine. nih.govresearchgate.net Specifically, one of the most potent inhibitors identified had an IC50 value of 6.57 µM against AChE. nih.gov

Another study on salicylanilide (B1680751) N-alkylcarbamates showed that these compounds exhibited significantly higher AChE inhibitory activity than the established drug rivastigmine. mdpi.com The IC50 values for AChE inhibition by a series of O-aromatic N,N-disubstituted (thio)carbamates were found to be in the range of 38–90 µM. mdpi.com The most effective among them was O-{4-Chloro-2-[(4-chlorophenyl)carbamoyl]phenyl} dimethylcarbamothioate, with an IC50 of 38.98 µM. mdpi.com

Furthermore, research on benzyl (B1604629) N-phenylcarbamates revealed IC50 values for AChE inhibition ranging from 199 to 535 µmol·l–1. arkat-usa.org These findings underscore the potential of propyl N-phenylcarbamate derivatives as a source for developing new AChE inhibitors.

Table 1: AChE Inhibition by Propyl N-phenylcarbamate Derivatives

| Compound Type | Key Structural Feature | AChE IC50 Value | Reference |

|---|---|---|---|

| Arylaminopropanone Derivative | Piperidine moiety | 6.57 µM | nih.gov |

| O-{4-Chloro-2-[(4-chlorophenyl)carbamoyl]phenyl} dimethylcarbamothioate | Dimethylcarbamothioate | 38.98 µM | mdpi.com |

| Benzyl N-phenylcarbamates | Benzyl group | 199-535 µmol·l–1 | arkat-usa.org |

| Salicylanilide N-alkylcarbamates | Long-chain N-alkylcarbamates | 21.8 µmol/L (for decyl derivative) | mdpi.com |

Butyrylcholinesterase (BuChE) Inhibition

In addition to inhibiting AChE, many propyl N-phenylcarbamate derivatives also exhibit significant inhibitory activity against butyrylcholinesterase (BuChE). nih.govconicet.gov.ar BuChE is considered a secondary enzyme in acetylcholine hydrolysis but its levels increase in the brains of individuals with advanced Alzheimer's disease, making it a relevant therapeutic target. heraldopenaccess.us

Studies have shown that some N-phenylcarbamate derivatives display selectivity for BuChE over AChE. nih.govnih.gov For example, in a series of arylaminopropanone derivatives, compounds with longer alkylamine chains demonstrated higher activity and selectivity towards BuChE. nih.govconicet.gov.ar Similarly, research on O-aromatic N,N-disubstituted (thio)carbamates found that while AChE inhibition was moderate, several derivatives were more potent against BuChE. mdpi.com The IC50 values for BuChE inhibition in this series ranged from 1.60 to 311.0 µM, with 2-(phenylcarbamoyl)phenyl diphenylcarbamate being the most potent BuChE inhibitor (IC50 = 1.60 µM). mdpi.com

Another study focusing on novel carbamate (B1207046) derivatives with N-phenylpiperazine, N-benzylpiperazine, and 4-benzylpiperidine (B145979) moieties reported significant activity against BuChE. nih.gov The most active compound, 3-(4-phenyl-piperazin-1-ylmethyl)-phenyl phenylcarbamate, had an IC50 of 2.00 μM for BuChE. nih.gov Benzyl N-phenylcarbamates have also been tested, showing IC50 values for BuChE inhibition between 21 and 177 µmol·l–1. arkat-usa.org These findings highlight the potential of designing propyl N-phenylcarbamate derivatives as selective BuChE inhibitors.

Table 2: BuChE Inhibition by Propyl N-phenylcarbamate Derivatives

| Compound Type | Key Structural Feature | BuChE IC50 Value | Reference |

|---|---|---|---|

| Arylaminopropanone Derivative | Longer alkylamine chain | Higher activity and selectivity | nih.govconicet.gov.ar |

| 2-(phenylcarbamoyl)phenyl diphenylcarbamate | Diphenylcarbamate | 1.60 µM | mdpi.com |

| 3-(4-phenyl-piperazin-1-ylmethyl)-phenyl phenylcarbamate | N-phenylpiperazine | 2.00 µM | nih.gov |

| Benzyl N-phenylcarbamates | Benzyl group | 21-177 µmol·l–1 | arkat-usa.org |

Structure-Activity Relationships for Cholinesterase Inhibition

The inhibitory potency and selectivity of propyl N-phenylcarbamate derivatives against cholinesterases are significantly influenced by their chemical structure. nih.govconicet.gov.ar Several structure-activity relationship (SAR) studies have been conducted to understand these dependencies.

One key finding is that the nature of the substituent on the basic nitrogen atom plays a crucial role. For arylaminopropanone derivatives, the incorporation of a piperidine moiety resulted in higher inhibitory activity against AChE. nih.govconicet.gov.ar In contrast, replacing the piperidine with a morpholine (B109124) ring led to a significant decrease in AChE inhibition. nih.govconicet.gov.ar Furthermore, derivatives with longer alkylamine chains showed increased activity and selectivity for BuChE. nih.govconicet.gov.ar

The substitution pattern on the phenyl ring of the N-phenylcarbamate is also important. In a study of salicylanilide N-alkylcarbamates, it was found that the length of the N-alkyl chain and the substitution on the anilide ring influenced the inhibitory activity. mdpi.com Specifically, 4-chloro-2-(3,4-dichlorophenylcarbamoyl)phenyl long-chain-N-alkylcarbamates were more potent inhibitors than their monochlorinated counterparts. mdpi.com

For O-aromatic N,N-disubstituted (thio)carbamates, N-methyl-N-phenyl carbamates and derivatives of 5-chloro-2-hydroxy-N-[4-(trifluoromethyl)phenyl]benzamide were identified as being optimal for enzyme inhibition. mdpi.com The presence of bulky aromatic groups, such as in N,N-diphenyl substituted compounds, was suggested to contribute to non-covalent interactions at the peripheral anionic sites of both AChE and BuChE. mdpi.com

In the case of benzyl N-phenylcarbamates, the position of substituents on the benzyl group can affect activity, though no clear trend was established. arkat-usa.org The lipophilicity of the compounds, as indicated by the partition coefficient (Pow), is also a factor, with values in a certain range being a prerequisite for good transport across the blood-brain barrier. arkat-usa.org

Molecular Basis of Enzyme Interaction (e.g., Neurotransmitter Regulation)

The interaction of propyl N-phenylcarbamate derivatives with cholinesterases occurs at a molecular level within the active site of the enzymes, thereby regulating neurotransmitter levels, specifically acetylcholine. solubilityofthings.comontosight.ai The primary mechanism of action for many carbamate inhibitors is the carbamoylation of a serine residue within the catalytic triad (B1167595) of the enzyme's active site. mdpi.comresearchgate.net This process renders the enzyme temporarily inactive, leading to an accumulation of acetylcholine in the synaptic cleft and enhancing cholinergic neurotransmission. ontosight.ai

Molecular docking studies have provided insights into the specific binding modes of these inhibitors. mdpi.comnih.gov For N-phenylcarbamate derivatives, the orientation of the phenylcarbamate group within the catalytic gorge of the cholinesterase is crucial for inhibitory activity. nih.govinrae.fr These studies suggest that the inhibitors can interact with key amino acid residues in both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme. researchgate.netmdpi.com

For instance, molecular modeling of arylaminopropanone derivatives indicated that they bind to the same active site of AChE as the known inhibitor galantamine. nih.govresearchgate.net The spatial orientation of the basic nitrogen atom, whether in a ring structure or an open alkyl chain, was found to influence the binding and activity. conicet.gov.ar In some cases, strong molecular interactions with the peripheral anionic site were also observed, suggesting a dual binding mechanism. conicet.gov.ar

The interaction can also be non-covalent. mdpi.com For example, N,N-diphenyl substituted carbamates with significant aromatic portions are thought to act as non-covalent inhibitors, engaging in multiple interactions at the peripheral anionic sites of both AChE and BuChE. mdpi.com The type of inhibition can also vary, with some N-phenylcarbamates acting as mixed-type inhibitors, while others, particularly those with a monosaccharide moiety, act as non-competitive inhibitors. nih.govinrae.fr

Other Enzyme Inhibition Profiles (e.g., Matrix Metalloproteinase-2)

Beyond their well-documented effects on cholinesterases, derivatives of N-phenylcarbamate have been investigated for their ability to inhibit other enzymes. One notable example is their activity against matrix metalloproteinase-2 (MMP-2).

In a study focused on developing selective MMP-2 inhibitors that can cross the blood-brain barrier, various derivatives of a known gelatinase inhibitor, SB-3CT, were synthesized, including O-phenyl carbamate and N-phenyl carbamate variants. nih.gov The research found that the O-phenyl carbamate and urea (B33335) derivatives were potent and selective inhibitors of MMP-2. nih.gov Specifically, a carbamate derivative, compound 5b, was found to be metabolized to the potent gelatinase inhibitor, which was present at therapeutic concentrations in the brain. nih.gov This suggests that the N-phenylcarbamate scaffold can be a valuable component in the design of inhibitors for enzymes other than cholinesterases.

Antiproliferative and Anticancer Research

The N-phenylcarbamate structure has also been explored in the context of antiproliferative and anticancer research. Studies have shown that certain derivatives can inhibit the growth of cancer cells.

For example, research on the topoisomerase II poison amsacrine, an anticancer drug, revealed that simple molecules like methyl-N-phenylcarbamate could modulate its cytotoxic effects. nih.gov Specifically, co-incubation with methyl-N-phenylcarbamate partially restored the levels of extractable topoisomerase II in cells treated with amsacrine, suggesting a direct interaction with the enzyme. nih.gov

In another study, organometallic CpRu(II) O-alkyl-N-phenylcarbamate sandwich complexes were synthesized and evaluated for their cytotoxicity against various cancer cell lines. researchgate.net These complexes were found to be potent growth inhibitors for a range of tumor cell lines while exhibiting lower toxicity towards normal human fibroblast cells, indicating a degree of selectivity. researchgate.net For instance, the complex [(η⁵-Cp)Ru(PhNHCO₂Me)]BPh₄ showed significant inhibitory activity. researchgate.net

Furthermore, the cytotoxicity of salicylanilide N,N-disubstituted (thio)carbamates, which also possess cholinesterase inhibitory activity, was evaluated against HepG2 cells. mdpi.comnih.gov Several of these derivatives showed mild cytotoxicity, which is a desirable characteristic for potential drug candidates, as it suggests a favorable selectivity index for their primary target (cholinesterases) over general cellular toxicity. mdpi.comnih.gov

Antimicrobial and Antibacterial Activities

Propyl N-phenylcarbamate derivatives have demonstrated a range of antimicrobial and antibacterial activities. Research has shown that the structure of these compounds, particularly substitutions on the phenyl ring and the nature of the alcohol moiety, plays a crucial role in their efficacy against various pathogens.

For instance, studies on N-phenylcarbamates have revealed that 3,5-dihalo-substituents on the benzene (B151609) ring are essential for high antifungal activity against Sclerotinia sclerotiorum. tandfonline.com Furthermore, for N-phenylcarbamates, substitution at the α-position of the alcohol moiety with groups like cyano, ethoxycarbonyl, or carbamoyl (B1232498) is necessary for this activity. tandfonline.com One of the most effective compounds in this series was α-Cyanoisopropyl N-(3,5-dichlorophenyl) carbamate, which completely inhibited the mycelial growth of Sclerotinia sclerotiorum at a concentration of 3.2 µM. tandfonline.com In general, 3-(3',5'-dichlorophenyl) oxazolidine-2,4-diones and related compounds show high activity against Sclerotinia sclerotiorum and Botrytis cinerea, and fair activity against other fungi like Cochliobolus miyabeanus, Pellicularia filamentosa, Pellicularia sasakii, and Alternaria kikuchiana. tandfonline.com

Dibasic derivatives of phenylcarbamic acid have also been investigated as potential antibacterial agents. nih.gov Compounds such as 1-[3-(dipropylammonio)-2-({[3-(pentyloxy-/hexyloxy-/heptyloxy)phenyl]carbamoyl}oxy)propyl]pyrrolidinium dichlorides exhibited high activity against staphylococci and enterococci, comparable to or even higher than some clinically used antibiotics and antiseptics. nih.gov The antibacterial action of these derivatives is thought to be based on their surface activity, which is influenced by the length of their alkoxy side chain and the size of the azacyclic system. nih.gov It was also noted that these compounds can act synergistically with antibiotics like oxacillin (B1211168), gentamicin, and vancomycin (B549263), possibly by directly affecting the bacterial cell wall. nih.gov

The fungicidal properties of N-phenylcarbamate esters have also been explored, with some compounds showing efficacy against fungi resistant to benzimidazole (B57391) thiophanate (B166795) fungicides. google.com For example, Isopropyl N-[(3-ethyl-4-ethoxy-5-chloro)phenyl]carbamate has been identified as a potent and selective fungicide against such resistant strains. google.com

Additionally, carbamate derivatives of sulfathiazole (B1682510) have shown promising antibacterial activity, particularly against E. coli. niscpr.res.in The mechanism of action for these compounds is believed to involve the inhibition of DNA gyrase A, an essential enzyme for bacterial DNA replication. niscpr.res.in

Table 1: Antimicrobial Activity of Propyl N-phenylcarbamate Derivatives

| Compound/Derivative | Target Organism(s) | Observed Effect | Reference(s) |

|---|---|---|---|

| α-Cyanoisopropyl N-(3,5-dichlorophenyl) carbamate | Sclerotinia sclerotiorum | Complete inhibition of mycelial growth at 3.2 µM | tandfonline.com |

| 1-[3-(Dipropylammonio)-2-({[3-(pentyloxy)phenyl]carbamoyl}oxy)propyl]pyrrolidinium dichloride | Staphylococci, Enterococci | High antibacterial activity | nih.gov |

| Isopropyl N-[(3-ethyl-4-ethoxy-5-chloro)phenyl]carbamate | Benzimidazole-resistant fungi | Strong and selective fungicidal effect | google.com |

| Carbamate derivatives of sulfathiazole | E. coli | Promising antibacterial activity | niscpr.res.in |

Anti-inflammatory and Analgesic Potential

Derivatives of Propyl N-phenylcarbamate have been investigated for their potential as anti-inflammatory and analgesic agents. The structural modifications of these compounds have shown varying degrees of efficacy in preclinical studies.

A series of tert-butyl 2-(substituted benzamido) phenylcarbamate derivatives were synthesized and evaluated for their in vivo anti-inflammatory activity using the carrageenan-induced rat paw edema model. researchgate.netnih.gov Several of these compounds exhibited promising anti-inflammatory effects, with some showing activity comparable to the standard drug, indomethacin (B1671933). researchgate.net For example, compounds 4i and 4a demonstrated significant percentage inhibition of edema at 54.239% and 54.130%, respectively. researchgate.net In silico docking studies suggested that these compounds may exert their anti-inflammatory effects by binding to the COX-2 enzyme. nih.gov

In the realm of analgesia, novel 4-anilidopiperidine derivatives, which replaced the N-propyl amide group of fentanyl with different aryl-ureas and aryl-carbamates, were synthesized and evaluated. tandfonline.com The hot-plate test in mice was used to assess their analgesic profiles. tandfonline.com While some compounds showed good analgesic activity, it was often at high doses. tandfonline.com

Furthermore, N-phenylcarbamothioylbenzamide derivatives have been synthesized and shown to possess significant anti-inflammatory activity. nih.gov In a study, several of these derivatives exhibited higher anti-inflammatory activity than indomethacin in the acute carrageenan-induced paw edema model in mice. nih.gov Notably, some of these compounds also showed a lower incidence of ulcers compared to indomethacin. nih.gov The mechanism of action is thought to involve the inhibition of prostaglandin (B15479496) E2 (PGE2) synthesis. nih.gov

Table 2: Anti-inflammatory and Analgesic Activity of Propyl N-phenylcarbamate Derivatives

| Compound/Derivative | Assay/Model | Observed Effect | Reference(s) |

|---|---|---|---|

| tert-butyl 2-(substituted benzamido) phenylcarbamate (4i, 4a) | Carrageenan-induced rat paw edema | Significant anti-inflammatory activity (54.239% and 54.130% inhibition) | researchgate.net |

| 4-anilidopiperidine derivatives (fentanyl analogues) | Hot-plate test in mice | Good analgesic activity at high doses | tandfonline.com |

| N-phenylcarbamothioylbenzamides (1a, 1d-h) | Carrageenan-induced paw edema | Higher anti-inflammatory activity than indomethacin | nih.gov |

Neurological and Cognitive Effects

Potential in Neuropharmacology Research

Propyl N-phenylcarbamate derivatives have emerged as a class of compounds with significant potential in neuropharmacology research, particularly in the context of neurodegenerative diseases like Alzheimer's and Parkinson's disease. Their ability to interact with various molecular targets in the central nervous system makes them valuable tools for studying disease mechanisms and for the development of novel therapeutic agents.

One area of interest is their role as cholinesterase inhibitors. acs.org Carbamate derivatives have been designed and synthesized to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that play a crucial role in the breakdown of the neurotransmitter acetylcholine. acs.orgresearchgate.net For example, O-substituted N-2-phenylcyclopropylcarbamates have been shown to be moderate inhibitors of both AChE and BuChE. researchgate.net

Furthermore, certain carbamate derivatives have been investigated for their potential to modulate the activity of other targets relevant to neurodegeneration, such as monoamine oxidase B (MAO-B). mdpi.com Dual inhibitors of BuChE and MAO-B have been developed from 4-phenethyl-1-propargylpiperidine derivatives, highlighting the multi-target potential of these compounds. mdpi.com The development of such multi-target ligands is a promising strategy in the complex treatment of neurodegenerative disorders.

Modulation of Receptor Activity

Propyl N-phenylcarbamate derivatives have been shown to modulate the activity of various receptors in the nervous system. This modulatory action is a key aspect of their pharmacological profile and contributes to their potential therapeutic applications.

One significant area of research is their interaction with nicotinic acetylcholine receptors (nAChRs). Phenylcarbamate derivatives have been synthesized and evaluated for their affinity for different nAChR subtypes. researchgate.net Studies have shown that carbamate derivatives bearing a pyrrolidine (B122466) or piperidine moiety exhibit higher affinities for α4β2* nAChRs compared to analogues in the quinuclidine (B89598) series. researchgate.net This selective modulation of nAChR subtypes could be beneficial in the treatment of neurodegenerative diseases.

Additionally, some N-phenylcarbamate derivatives have been investigated as antagonists at histamine (B1213489) H3 receptors. researchgate.net These receptors are involved in regulating the release of various neurotransmitters in the brain. Structural modifications of these derivatives have been performed to optimize their pharmacodynamic and pharmacokinetic properties. researchgate.net

The ability of these compounds to interact with chemokine receptors has also been explored. google.com Certain substituted cycloalkylamine derivatives, which can be considered related structures, have been identified as modulators of chemokine receptor activity, such as CCR2. google.com This suggests a potential role for these types of compounds in inflammatory conditions of the central nervous system.

Effects on Astrocytes and Neuroprotection

Recent research has highlighted the significant role of astrocytes in both the progression and potential treatment of neurodegenerative diseases. Propyl N-phenylcarbamate derivatives and related compounds have been investigated for their effects on astrocytes and their potential to confer neuroprotection.

Studies have shown that certain compounds can protect astrocytes from oxidative stress. For instance, the cognitive enhancer T-588 has been found to protect astrocytes against hydrogen peroxide-induced injury, and this effect is believed to contribute to its neuroprotective properties. nih.gov This protection is mediated, at least in part, through the activation of the extracellular signal-regulated kinase (ERK) pathway. nih.gov

Furthermore, some novel multi-target compounds, such as tert-butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl) carbamate (M4), have demonstrated moderate protective effects in astrocytes against toxicity induced by amyloid-beta peptide. mdpi.com This compound was shown to reduce levels of pro-inflammatory cytokines like TNF-α and free radicals in astrocyte cultures.

The activation of the Nrf2 pathway in astrocytes is another mechanism through which neuroprotection can be achieved. mdpi.com Nrf2 is a transcription factor that regulates the expression of antioxidant enzymes. Compounds that can enhance astroglial Nrf2 signaling may help to reduce oxidative stress and neuroinflammation, thereby protecting dopaminergic neurons from cell death. mdpi.com Diosgenin carbamate derivatives have also been shown to protect astrocytes from Aβ-induced damage and reduce the release of pro-inflammatory factors. researchgate.net

Plant Growth Regulation and Herbicidal Action

Propyl N-phenylcarbamate, often known by its common name propham (B1679637) or the abbreviation IPC, is a well-established compound in agriculture, primarily utilized as a selective herbicide and a plant growth regulator. nih.govbcpcpesticidecompendium.org Its mode of action and effects on various plant species have been the subject of extensive research.

Propham acts as a mitotic inhibitor, disrupting cell division in plants. cambridge.orgsrce.hr It interferes with the assembly and organization of microtubules in the mitotic spindle, leading to abnormal cell division and ultimately inhibiting plant growth. srce.hrnih.gov This mechanism is similar to the action of colchicine (B1669291). cambridge.org Specifically, propham has been observed to cause damage to microtubule organizing centers (MTOCs), resulting in their fragmentation and the formation of abnormal division spindles. nih.gov

As a selective herbicide, propham is effective in controlling annual grasses and some broad-leaved weeds. nih.gov It has been used in various crops, including cotton, soybeans, and alfalfa, to manage weed infestations. cambridge.org The herbicidal activity of N-phenylcarbamate esters is influenced by the size of the ester group, with potency generally increasing up to the butyl or sec-butyl ester and then declining. ct.gov

In addition to its herbicidal properties, propham is also employed as a plant growth regulator. nih.gov A significant application is the control of sprouting in stored potatoes, helping to extend their shelf life. nih.govresearchgate.net Research has also shown that treatment with isopropyl phenylcarbamate can lead to an increase in chlorophyll (B73375) content in plant tissues. cambridge.org

Table 3: Plant Growth Regulation and Herbicidal Action of Propyl N-phenylcarbamate

| Application | Mechanism of Action | Specific Effects | Reference(s) |

|---|---|---|---|

| Herbicide | Mitotic inhibitor, disrupts microtubule organization | Controls annual grasses and some broad-leaved weeds | nih.govcambridge.orgsrce.hr |

| Plant Growth Regulator | Inhibition of cell division | Controls sprouting in stored potatoes | nih.govresearchgate.net |

| Plant Physiology | - | Increases chlorophyll content in tissues | cambridge.org |

Inhibition of Plant Cell Division

Propyl N-phenylcarbamate and its derivatives are potent inhibitors of plant cell division. srce.hrcambridge.org This inhibitory action is a primary mechanism behind their herbicidal activity. srce.hr Studies across a variety of plant and algal species have demonstrated that these carbamates disrupt mitosis, often leading to an accumulation of cells in the metaphase stage and the formation of abnormal cellular structures. srce.hrcambridge.org

For example, research on Avena (oat) and Allium (onion) revealed that treatment with Isopropyl N-phenylcarbamate (IPC) resulted in mitotic aberrations, including disrupted spindle formation. cambridge.org Similarly, in the green alga Euglena, IPC was found to be a slowly acting herbicide that inhibits cell division, with its effectiveness influenced by the cells' nutritional state. srce.hr The antimitotic effects are considered the principal mechanism by which these carbamates kill susceptible plants. cambridge.org

Table 1: Observed Effects of N-phenylcarbamate Derivatives on Cell Division in Various Organisms

| Organism | Compound | Observed Effects on Cell Division | Reference(s) |

|---|---|---|---|

| Allium (Onion) | Isopropyl N-phenylcarbamate (IPC) | Mitotic aberrations, disruption of mitosis. | cambridge.org |

| Avena (Oat) | Isopropyl N-phenylcarbamate (IPC) | Mitotic aberrations, histological changes in shoot meristem. | cambridge.org |

| Euglena gracilis | Isopropyl N-phenylcarbamate (IPC) | Inhibition of cell division and growth, appearance of monstrous forms. | srce.hr |

| Oedogonium cardiacum (Green Alga) | Isopropyl N-phenylcarbamate (IPC) | Prevention of microtubule polymerization, formation of three-poled mitotic apparatus, abnormal cytokinesis. | nih.gov |

| Haemanthus katherinae (Paintbrush Lily) | Isopropyl N-phenylcarbamate (IPC) | Affects spindle microtubule orientation. | nih.gov |

Effects on Mitotic Apparatus and Microtubules

The inhibition of cell division by N-phenylcarbamates is directly linked to their profound effects on the mitotic apparatus and the microtubules that constitute it. Unlike some mitotic inhibitors such as colchicine which cause microtubule depolymerization, N-phenylcarbamates primarily disrupt the organization of microtubules. nih.govcambridge.org

Key findings from various studies indicate that these compounds:

Do not depolymerize intact microtubules : Research on the unicellular alga Ochromonas and higher plants like Nicotiana sylvestris has shown that IPC and CIPC have little to no effect on existing, stable microtubules. nih.govnih.gov

Disrupt Microtubule Organizing Centers (MTOCs) : A primary target of these herbicides appears to be the MTOCs. nih.govresearchgate.net Treatment with IPC can cause MTOCs to fragment, leading to the formation of multiple spindle poles. This results in disorganized, multipolar spindles that cannot properly segregate chromosomes. nih.govnih.govresearchgate.net

Prevent Microtubule Assembly : While not destroying existing microtubules, IPC can prevent the polymerization of new ones. nih.gov In the alga Oedogonium cardiacum, IPC prevented the assembly of microtubules when cells were treated before phycoplast formation. nih.gov

Cause Abnormal Spindle Formation : The disruption of MTOCs leads to characteristic "star anaphase" configurations or multiple spindles within a single dividing cell. cambridge.orgresearchgate.net This results in abnormal karyokinesis and the formation of multiple, often unequal, daughter nuclei. nih.govcambridge.org

These effects highlight a specific mechanism of action that targets the components responsible for orchestrating microtubule arrays during mitosis, rather than the tubulin subunits themselves. nih.govnih.gov

Table 2: Comparative Effects of N-Phenylcarbamates on Microtubules and Mitosis

| Feature | Effect of N-Phenylcarbamates (e.g., IPC, CIPC) | Reference(s) |

|---|---|---|

| Primary Target | Microtubule Organizing Centers (MTOCs), spindle pole integrity. | nih.govresearchgate.net |

| Effect on Existing Microtubules | Little to no depolymerization. | nih.govnih.gov |

| Effect on Microtubule Assembly | Inhibits or prevents polymerization. | nih.govnih.gov |

| Spindle Morphology | Causes multipolar spindles, disorganized arrays. | nih.govcambridge.orgresearchgate.net |

| Outcome of Mitosis | Abnormal chromosome segregation, formation of multiple nuclei. | nih.govcambridge.org |

Mechanisms of Action in Plant Physiology

The diverse biological activities of Propyl N-phenylcarbamate derivatives are rooted in distinct biochemical mechanisms.

Mechanism of Mitotic Inhibition : The primary mechanism for inhibiting cell division is the disruption of microtubule organization, driven by the compound's effect on MTOCs. nih.govresearchgate.net By causing the fragmentation of spindle poles, the carbamates prevent the formation of a functional bipolar spindle, which is essential for proper chromosome alignment and segregation during mitosis. nih.govresearchgate.net This action appears to be targeted at proteins involved in maintaining the structural integrity of the spindle poles, rather than at tubulin itself. nih.gov

Mechanism of Flower Induction : The induction of flowering in asparagus is linked to the inhibition of specific enzymes. Studies have shown that flower-inducing carbamates like n-propyl N-(3,4-dichlorophenyl)carbamate inhibit cytochrome P-450 enzymes, including t-cinnamic acid 4-hydroxylase (C4H). researchgate.net This enzyme is a key step in the phenylpropanoid metabolic pathway. researchgate.net Inhibition of this pathway was initially thought to be the trigger for flowering. However, subsequent research with other potent flower-inducing compounds, such as N-phenyl-N'-alkoxyformamidines, which are weaker inhibitors of C4H, suggests that C4H inhibition may not be the direct cause of flower induction. tandfonline.com This indicates that these carbamates likely interact with another common site on the endoplasmic reticulum that is responsible for triggering the flowering response. researchgate.nettandfonline.com

Other Physiological Effects : Broader studies on herbicide mechanisms suggest that N-phenylcarbamates can also interfere with the photosynthetic electron transport chain, adding another layer to their physiological impact on plants. sci-hub.se

Studies on Resistance Mechanisms in Biological Systems

As with many herbicides, the potential for plants to develop resistance to N-phenylcarbamates is a significant area of study. Research into resistance mechanisms provides insight into the specific molecular targets of these compounds.

A key study utilized mutant lines of Nicotiana sylvestris that were resistant to Isopropyl N-phenylcarbamate (IPC). nih.gov By comparing the effects of IPC on both resistant and sensitive cell lines, researchers made a critical discovery: the basis for resistance was not an alteration in the tubulin protein, which is the building block of microtubules. nih.gov Instead, the evidence strongly suggested that resistance is correlated with a modification in one of the proteins that make up the Microtubule Organizing Center (MTOC). nih.gov In sensitive cells, IPC causes the MTOCs to fragment, leading to mitotic failure, while in resistant cells, the MTOCs remain intact and functional in the presence of the herbicide. nih.gov

This finding reinforces that the MTOC is the primary physiological target for the antimitotic action of IPC and that resistance can evolve through modifications to this critical cellular structure. Concerns over the environmental persistence and toxic breakdown products of some carbamate herbicides, such as Chlorpropham (B1668850) (CIPC), further drive research into both resistance and degradation pathways in various biological systems. researchgate.net

Degradation Pathways and Environmental Ecotoxicology of Propyl N Phenylcarbamate

Hydrolytic Degradation Mechanisms

Hydrolysis is a primary mechanism for the degradation of carbamates in soil and aquatic environments. who.intupm.edu.my This chemical process involves the cleavage of the ester or amide bond in the carbamate (B1207046) structure by water. The rate of hydrolysis is influenced by several factors, including pH and temperature. who.int For carbamates, this degradation can be catalyzed by enzymes known as esterases, which are present in various organisms, including mammals, plants, and insects. who.int The enzymatic hydrolysis of carbamates is a key detoxification pathway in many species. who.int

The hydrolysis of N-phenylcarbamates can proceed through different mechanisms depending on the conditions. Under basic conditions, the degradation is consistent with a mechanism involving the formation of an isocyanate intermediate. acs.org This intermediate is then hydrolyzed to the corresponding amine. acs.org The general scheme for the hydrolytic degradation of Propyl N-phenylcarbamate results in the formation of aniline (B41778), propanol (B110389), and carbon dioxide.

A proposed mechanism for the base-catalyzed hydrolysis of a phenylcarbamate involves the deprotonation of the carbamate nitrogen, leading to an isocyanate intermediate which is subsequently hydrolyzed. acs.org

Table 1: Products of Hydrolytic Degradation of Propyl N-phenylcarbamate

| Reactant | Condition | Products |

|---|

This table illustrates the primary products formed during the hydrolytic breakdown of Propyl N-phenylcarbamate.

Biodegradation by Microorganisms in Environmental Matrices

The breakdown of carbamates by microorganisms is a significant process in their environmental fate. upm.edu.my Soil and water contain diverse microbial populations capable of metabolizing these pesticides. who.intupm.edu.my The rate and extent of biodegradation are influenced by a variety of environmental factors. who.int

Soil microorganisms play a crucial role in the transformation of carbamate pesticides. who.intscispace.com Numerous studies have shown that the persistence of carbamates is significantly lower in non-sterile soil compared to sterile soil, indicating the importance of microbial activity. who.int Soil enrichment techniques have successfully isolated bacteria and fungi capable of utilizing carbamates as a source of carbon and energy. scispace.com The primary step in the microbial degradation of many carbamates is hydrolysis of the carbamate bond. who.intupm.edu.my

For instance, studies on the biodegradation of propham (B1679637) (isopropyl N-phenylcarbamate), a compound structurally similar to Propyl N-phenylcarbamate, have shown that soil microorganisms can hydrolyze it to aniline and an alcohol, which are then further metabolized. scispace.com Some microorganisms may utilize the aliphatic portion of the molecule as a carbon source while leaving the aromatic ring intact, at least initially. scispace.com The adaptation of microbial populations to the presence of carbamates can lead to enhanced degradation rates upon subsequent applications. tandfonline.comnih.gov

Table 2: Microorganisms Involved in Carbamate Degradation

| Microorganism Type | Example Genera | Role in Degradation |

|---|---|---|

| Bacteria | Pseudomonas, Arthrobacter, Achromobacter | Hydrolysis of carbamate linkage, further metabolism of degradation products. upm.edu.myscispace.com |

This table provides examples of microbial genera known to be involved in the degradation of carbamate pesticides.

Several factors can influence the rate at which microorganisms degrade carbamate pesticides in the environment. These include:

Soil Type and Organic Matter: Soil composition, particularly the amount of organic matter, can affect pesticide availability and microbial activity. who.intnih.gov

Temperature and Moisture: Optimal temperature and moisture levels that support microbial growth and activity generally lead to faster degradation rates. who.intnih.govmdpi.com

pH: Soil pH can influence both the chemical stability of the pesticide and the activity of microbial populations. who.int

Pesticide Concentration: The initial concentration of the pesticide can impact microbial populations and their degradative capacity. mdpi.com

Ring Halogenation: The presence and position of halogen substituents on the phenyl ring of N-phenylcarbamates can significantly affect their biodegradability. For example, the degradation of chlorpropham (B1668850) (isopropyl N-(3-chlorophenyl)carbamate) is influenced by the chlorine atom on the phenyl ring. nih.govresearchgate.netgla.ac.uk Halogenated anilines, which are breakdown products of halogenated N-phenylcarbamates, can be more persistent and toxic than the parent compounds. researchgate.net The dehalogenation of these compounds is a critical step in their complete mineralization and can be carried out by specific microorganisms. scispace.com

Photolytic Degradation Pathways

Photolytic degradation, or photolysis, is the breakdown of chemical compounds by light, particularly ultraviolet (UV) radiation from the sun. jst.go.jp For many pesticides, this is an important abiotic degradation pathway in aquatic environments and on plant and soil surfaces. upm.edu.myjst.go.jp The photolysis of N-phenylcarbamates can proceed through several mechanisms, leading to a variety of photoproducts. researchgate.netjst.go.jp